molecular formula C19H13ClN4O2 B11060466 Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B11060466
M. Wt: 364.8 g/mol
InChI Key: STCRVKDPSOGLDR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate to form the intermediate compound. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the final product.

Reaction Conditions:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Ammonium acetate is often used as a catalyst.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate
  • Ethyl 4-(2-fluorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate

Uniqueness

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylene)-2-methyl-1,6-dihydro-3-pyridinecarboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it distinct from its bromine or fluorine analogs, which may have different properties and applications.

Properties

Molecular Formula

C19H13ClN4O2

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-(dicyanomethylidene)-2-methyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C19H13ClN4O2/c1-3-26-19(25)16-11(2)24-18(12(8-21)9-22)14(10-23)17(16)13-6-4-5-7-15(13)20/h4-7,24H,3H2,1-2H3

InChI Key

STCRVKDPSOGLDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C#N)C#N)C(=C1C2=CC=CC=C2Cl)C#N)C

Origin of Product

United States

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